molecular formula C16H13N5O4 B11681190 3-(2-furyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(2-furyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11681190
M. Wt: 339.31 g/mol
InChI Key: XQZHZPIUGTTZAS-LICLKQGHSA-N
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Description

3-(2-furyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-furyl)-1H-pyrazole-5-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction conditions may vary depending on the specific reagents used, but common solvents include ethanol or methanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-furyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes or receptors. The exact pathways and molecular targets depend on the specific application, but common targets include enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-furyl group compounds: These include other furan derivatives that share the furan ring structure.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups that exhibit similar reactivity.

    Pyrazole derivatives: Other compounds containing the pyrazole ring.

Uniqueness

3-(2-furyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and reactivity. This makes it particularly valuable in specialized applications where these combined properties are advantageous .

Properties

Molecular Formula

C16H13N5O4

Molecular Weight

339.31 g/mol

IUPAC Name

5-(furan-2-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H13N5O4/c1-10(11-4-2-5-12(8-11)21(23)24)17-20-16(22)14-9-13(18-19-14)15-6-3-7-25-15/h2-9H,1H3,(H,18,19)(H,20,22)/b17-10+

InChI Key

XQZHZPIUGTTZAS-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CO2)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CO2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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